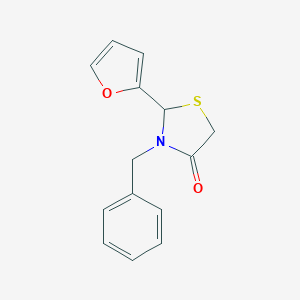![molecular formula C15H12N2O4S B274769 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274769.png)
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone, also known as Furoxone, is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to possess a wide range of biological activities. Furoxone has been studied for its ability to inhibit the growth of various microorganisms, as well as its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the synthesis of nucleic acids. This results in the disruption of DNA replication and protein synthesis, ultimately leading to the death of the targeted microorganism or cancer cell.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, it has also been found to possess antioxidant activity and to modulate the immune response. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone in lab experiments is its broad-spectrum activity against various microorganisms. It has also been found to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the study of this compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Synthesis Methods
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the reaction of 2-amino-5-(furan-2-yl)-1,3,4-oxadiazole with thionyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone has been studied for its potential applications in scientific research, particularly in the field of microbiology. It has been found to possess antibacterial, antiviral, and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12N2O4S/c1-19-11-5-2-4-10(8-11)12(18)9-22-15-17-16-14(21-15)13-6-3-7-20-13/h2-8H,9H2,1H3 |
InChI Key |
WJUYNQYKNSGDMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B274771.png)
![3,6-bis(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B274772.png)
![6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B274776.png)
![6-(2-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B274778.png)
![6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B274780.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274782.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274785.png)
![4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B274793.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274797.png)
![N-(phenylcarbamoyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274805.png)
![N-(methylcarbamoyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274806.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B274821.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B274824.png)